Malonitrile
Description
Historical Trajectory and Evolution of Malononitrile's Role in Chemical Synthesis
The historical trajectory of malononitrile (B47326) in chemical synthesis dates back to its early preparation methods. One documented method involves the dehydration of cyanoacetamide wikipedia.org. However, the predominant industrial synthesis route today is a continuous, high-temperature gas-phase reaction between acetonitrile (B52724) and cyanogen (B1215507) chloride wikipedia.orgchemcess.com. This process, often conducted in a tube reactor above 700 °C, achieves nearly complete conversion in a single pass, yielding malononitrile along with impurities such as excess acetonitrile, hydrochloric acid, and trace amounts of maleic, succinic, and fumaric acids chemcess.com. The significant annual production, estimated at approximately 20,000,000 kg in 2007, underscores its established importance in the chemical industry wikipedia.org. Over time, the understanding of malononitrile's reactivity has expanded, leading to its widespread adoption as a key reagent in the synthesis of diverse organic compounds, moving beyond initial applications to encompass complex molecular architectures researchgate.net.
Position of Malononitrile as a Versatile C2 Building Block in Modern Organic Chemistry
Malononitrile's designation as a versatile C2 building block stems from its ability to contribute a two-carbon unit, often incorporating the two nitrile functionalities, into newly formed molecules chemcess.comsemanticscholar.org. Its highly activated methylene (B1212753) group, flanked by two electron-withdrawing cyano groups, facilitates numerous reactions, enabling the construction of various cyclic and acyclic compounds chemcess.comresearchgate.netsemanticscholar.org. This versatility is particularly evident in the synthesis of heterocyclic compounds, which are ubiquitous in nature and form the foundational structure for many biologically active molecules, including pharmaceuticals and agrochemicals semanticscholar.orgresearchgate.net. Malononitrile serves as a crucial precursor for a vast number of compounds, including donor-acceptor heterocyclic compounds relevant to molecular electronic devices and data storage researchgate.net. Important outlets for malononitrile include the synthesis of vitamin B1 (thiamine), sulfonylurea herbicides like benzsulfuron-methyl and halosulfuron-methyl, and pharmaceuticals such as the diuretic triamterene (B1681372) and the antihypertensive minoxidil (B1677147) wikipedia.orgchemcess.com. It is also employed in the production of various dyes and pigments, for instance, yellow methine dyes like C.I. Disperse Yellow 90 and blue aminoarylneutrocyanine dyes like C.I. Disperse Blue 354 wikipedia.orgchemcess.com.
Foundational Reactivity Principles Governing Malononitrile's Chemical Behavior
The chemical behavior of malononitrile is primarily governed by two foundational reactivity principles: the acidity of its methylene protons and the electrophilic nature of its cyano groups chemcess.comsemanticscholar.org. The two strongly electron-withdrawing nitrile groups significantly increase the acidity of the protons on the central methylene carbon (CH₂), allowing for easy deprotonation by even weak bases to form a highly nucleophilic malononitrile anion chemcess.comsemanticscholar.org. This carbanion is a potent nucleophile, readily participating in reactions such as:
Knoevenagel Condensation: A cornerstone reaction where malononitrile condenses with aldehydes or ketones to yield ylidene malonitriles (α,β-unsaturated nitriles) chemcess.comsemanticscholar.orgacs.orgresearchgate.net. This reaction is fundamental in synthetic organic chemistry and can be facilitated by various catalysts, including metal salts, metal oxides, organic amines, and even microwave irradiation semanticscholar.orgacs.org.
Michael Addition: The nucleophilic malononitrile anion can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds or nitroalkenes semanticscholar.org.
Dimerization: In the presence of a base, malononitrile can dimerize to form 2-amino-1,1,3-tricyano-2-propene chemcess.com.
Reaction with Trialkyl Orthoformates: This reaction produces alkoxymethylene malonitriles, which are intermediates for styryl dyes chemcess.com.
Gewald Reaction: Ylidene malonitriles, formed from Knoevenagel condensation, can react with elemental sulfur and a base to form 3-cyano-2-amino-thiophenes, which are important heterocyclic compounds wikipedia.orgchemcess.comsemanticscholar.org.
Cycloaddition Reactions: Malononitrile and its derivatives can participate in cycloaddition reactions, such as with azides to yield tetrazoles chemcess.com.
Halogenation: Malononitrile reacts with bromine to yield mono- or dibrominated derivatives. Thermal decomposition of the dibromide complex can afford tetracyanoethylene (B109619) chemcess.com.
Reaction with Carbon Disulfide: In the presence of a base, malononitrile reacts with carbon disulfide to produce salts of (dimercaptomethylene)malonitrile, which are precursors for antimicrobials chemcess.com.
Palladium-catalyzed Arylation: A convenient method for synthesizing aryl malonitriles involves palladium-catalyzed coupling reactions with aryl bromides and chlorides, demonstrating high yields and scalability organic-chemistry.org.
These diverse reaction pathways highlight malononitrile's multifaceted reactivity, enabling the formation of multiple bonds and the introduction of a variety of functional groups in a single step semanticscholar.org.
Overview of Key Research Trajectories and Prospective Developments
Current research trajectories involving malononitrile are focused on expanding its synthetic utility and exploring novel applications, particularly in the realm of multicomponent reactions (MCRs) and materials science. MCRs, often augmented by environmentally sustainable approaches like ultrasonic irradiation, leverage malononitrile's versatility to produce structurally diverse heterocyclic frameworks with high efficiency semanticscholar.org. These heterocycles hold significant promise in drug discovery and development due to their wide range of pharmacological activities semanticscholar.org.
Prospective developments include further exploration of malononitrile and its derivatives in:
Optoelectronic Materials: There is increasing interest in designing and synthesizing organic optoelectronic materials, where malononitrile derivatives can play a role due to their unique properties, including intramolecular charge transfer (ICT) interactions and non-linear optical (NLO) properties researchgate.net.
Biologically Active Molecules: Ongoing research investigates the potential biological activities of malononitrile derivatives, including antimicrobial, antiviral, and anticancer properties, positioning them as intermediates in the synthesis of complex pharmaceuticals acs.orgresearchgate.netontosight.ai. For instance, derivatives of benzylidenemalononitrile (B1330407) have shown potential as antineoplastic agents for breast cancer acs.org.
Novel Synthetic Methodologies: Continuous efforts are directed towards developing more efficient, green, and catalyst-free methods for synthesizing malononitrile derivatives, such as grinding-based Knoevenagel condensation researchgate.net. The use of malononitrile dimer as a versatile precursor for various heterocyclic, bis-heterocyclic, and fused heterocycle derivatives through cycloaddition, cyclocondensation, and cascade reactions also represents a significant research area researchgate.net.
The unique architecture and reactivity of malononitrile ensure its continued relevance as a pivotal component in the advancement of organic synthesis and the development of new functional materials and therapeutic agents semanticscholar.orgresearchgate.netontosight.ai.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4341-85-9 |
|---|---|
Molecular Formula |
C4H4N2O |
Molecular Weight |
96.09 g/mol |
IUPAC Name |
2-hydroxybutanedinitrile |
InChI |
InChI=1S/C4H4N2O/c5-2-1-4(7)3-6/h4,7H,1H2 |
InChI Key |
JXPDNDHCMMOJPC-UHFFFAOYSA-N |
SMILES |
C(C#N)C(C#N)O |
Canonical SMILES |
C(C#N)C(C#N)O |
Synonyms |
utanedinitrile, 2-hydroxy- dicyanmethane dicyanomethane malonitrile malonodinitrile malononitrile |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Malononitrile and Its Derivatives
Industrial and Laboratory-Scale Production Methods for Malononitrile (B47326)
The commercial synthesis of malononitrile is dominated by two primary methodologies: the dehydration of cyanoacetamide and the gas-phase reaction between acetonitrile (B52724) and cyanogen (B1215507) chloride. arxada.comgoogle.com
Historically, malononitrile was produced through the dehydration of cyanoacetamide. chemcess.com This method involves removing a molecule of water from cyanoacetamide using various dehydrating agents, such as phosphorus pentachloride or phosphorus oxychloride. chemcess.comgoogle.comgoogle.com A significant drawback of these phosphorous-based agents is the generation of substantial phosphate (B84403) waste. google.comgoogle.com
More contemporary patents describe improved processes using alternative reagents. One such method employs cyanuric chloride as the dehydrating agent in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com Another approach utilizes a combination of phosphorus oxychloride and solid phosgene. google.com While these methods are documented, the dehydration route is now less common on a large industrial scale, except for some smaller plants, due to environmental concerns associated with waste disposal. chemcess.comwikipedia.org
| Dehydrating Agent(s) | Catalyst/Solvent | Key Conditions | Reference |
|---|---|---|---|
| Phosphorus Pentachloride / Phosphorus Oxychloride | Not specified in general descriptions | Batch process, historically used | chemcess.comgoogle.com |
| Cyanuric Chloride | N,N-dimethylformamide (DMF) in a polar solvent | Reaction followed by vacuum distillation below 100°C | google.com |
| Phosphorus Oxychloride and Solid Phosgene | Solvent such as 1,2-dichloroethane | Heating to 60-73°C for 5-8 hours | google.com |
| POCl3 | Pyridine (B92270) or organic amine / Porous solid absorbent | Temperature range of 80-120°C for 6-8 hours | googleapis.com |
The predominant industrial method for producing malononitrile today is the high-temperature, continuous gas-phase reaction of acetonitrile with cyanogen chloride. chemcess.comwikipedia.org This process is typically carried out in a tube reactor at temperatures exceeding 700°C. chemcess.comgoogle.com The reaction achieves nearly complete conversion in a single pass, making it highly efficient for large-scale production, with an estimated annual output of around 20,000,000 kg in 2007. chemcess.comwikipedia.orgwikiwand.com
The basic chemical equation for this synthesis is: NCCl + CH₃CN → NCCH₂CN + HCl wikipedia.orgwikiwand.com
This method is favored for its efficiency and lower waste production compared to liquid-phase dehydration processes. google.com
Innovations in Green and Sustainable Synthesis of Malononitrile-Containing Compounds
In the synthesis of complex molecules derived from malononitrile, there is a strong trend towards developing "green" and sustainable methodologies. These innovations aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
A significant advancement in green chemistry is the replacement of volatile organic solvents with more environmentally benign alternatives like water, or by eliminating solvents entirely. scirp.org
Aqueous Medium: Water has been successfully employed as a solvent for various reactions involving malononitrile to produce derivatives such as benzylidene malononitriles, spiroacenaphthylene-pyranopyrazoles, and dihydroquinolines. rasayanjournal.co.innih.govtandfonline.com For instance, the Knoevenagel condensation between aromatic aldehydes and malononitrile can be effectively catalyzed by alum in water at 60°C. rasayanjournal.co.in Similarly, the synthesis of 2-aryl benzimidazole (B57391) derivatives has been achieved by reacting arylidene malononitrile with 1,2-phenylenediamine in water at 75°C. scirp.orgresearchgate.net
Solvent-Free Synthesis: Solvent-free reactions, often conducted by grinding the reactants together, represent another key green strategy. mdpi.comias.ac.in The condensation of malononitrile with salicylaldehydes to form 4H-chromene derivatives can be achieved under neat (solvent-free) conditions through thermal heating or mechanochemical mixing. rsc.orgresearchgate.net Multicomponent reactions, such as the synthesis of pyranopyrazole derivatives from ethyl acetoacetate (B1235776), hydrazine (B178648) hydrate (B1144303), malononitrile, and various aldehydes, have been successfully performed under solvent-free conditions using a magnetic nanocrystal catalyst. tandfonline.com
| Reaction/Product | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzylidene Malononitrile Derivatives | Aromatic aldehydes, Malononitrile | Aqueous medium, Alum catalyst, 60°C | Excellent | rasayanjournal.co.in |
| 2-Aryl Benzimidazole Derivatives | 1,2-phenylenediamine derivatives, Arylidene malononitrile | Aqueous medium (75°C) or Solvent-free (90°C) | High | scirp.orgresearchgate.net |
| Spiroacenaphthylene-pyranopyrazole Derivatives | Acenaphthoquinone, Pyrazolones, Malononitrile derivatives | Aqueous medium, Catalyst-free | Excellent | nih.gov |
| Pyrano[2,3-d]pyrimidine-2,4-diones | Aldehyde, Barbituric acid, Malononitrile | Solvent-free, Catalyst-free, 96°C | Quantitative | mdpi.com |
To enhance reaction rates and efficiency under green conditions, physical energy sources like mechanical grinding and ultrasound are increasingly utilized.
Mechanochemical Approaches: This technique involves using mechanical force, typically through ball-milling or grinding, to initiate chemical reactions. researchgate.net It often eliminates the need for solvents and can proceed at room temperature. rsc.orgrsc.org The synthesis of 2-amino-3-cyano-4H-pyrans has been reported from aldehydes, malononitrile, and active methylene (B1212753) compounds using mechanochemical energy, catalyzed by potassium phthalimide. rsc.org Similarly, solvent- and catalyst-free Knoevenagel condensations between fluorinated benzaldehydes and malononitrile have been achieved through milling. researchgate.net
Ultrasonic Approaches: The application of high-frequency sound waves (ultrasound) can significantly accelerate chemical reactions, leading to higher yields and shorter reaction times under milder conditions. orientjchem.orgacademie-sciences.fr This method has been used to synthesize dihydroquinoline derivatives in aqueous media without a catalyst, achieving high yields (90–97%) in 60–90 minutes. tandfonline.com The synthesis of 2-aminothiophenes via the Gewald reaction and various pyran derivatives has also been effectively promoted by ultrasound irradiation. academie-sciences.frjocpr.com
Reducing reliance on traditional, often toxic and metal-based, catalysts is another cornerstone of green synthetic chemistry.
Catalyst-Free Strategies: A number of synthetic routes for malononitrile derivatives have been developed that proceed efficiently without any catalyst. nih.gov The reaction of acenaphthoquinone, pyrazolones, and malononitrile derivatives in water to yield spiro systems is a notable example of a catalyst-free process. nih.gov The multicomponent synthesis of dihydroquinolines under ultrasound irradiation in water also works effectively without a catalyst. tandfonline.com Furthermore, solvent-free syntheses of quinoline (B57606) and 4H-chromene derivatives from malononitrile have been achieved simply by heating or grinding the reactants together. rsc.orgresearchgate.net
Organocatalytic Strategies: Organocatalysis employs small, metal-free organic molecules to catalyze reactions, offering a greener alternative to metal catalysts. benthamdirect.com This approach has been widely applied to the synthesis of malononitrile derivatives. For example, the conjugate addition of malononitrile to dienones to produce chiral pyran derivatives can be efficiently catalyzed by a piperidine-based thiourea-tertiary amine. nih.gov Simple organic molecules like β-alanine have been used as green organocatalysts for the Knoevenagel condensation of in situ generated benzaldehydes with malononitrile in water. uni-regensburg.de Other organocatalysts, such as imidazole (B134444) and various amines, have proven effective for synthesizing (hetero)arylidene malononitriles. benthamdirect.com
Regio- and Stereoselective Synthesis of Malononitrile-Containing Compounds
The strategic synthesis of compounds containing the malononitrile moiety with high control over region- and stereochemistry is a significant area of research in organic chemistry. Such control is crucial for the development of new materials and therapeutic agents.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound, such as malononitrile, with a carbonyl compound. rsc.org This reaction is widely used for the synthesis of substituted alkenes. nih.gov
The Knoevenagel condensation can be performed under both catalyst-free and catalyzed conditions. While traditional methods often employ basic catalysts like primary and secondary amines, recent advancements have focused on greener and more efficient protocols. rsc.orgsciensage.info
Catalyst-free approaches have been explored, particularly in environmentally benign solvents like water or ethanol (B145695). rsc.orgbas.bg For instance, the condensation of pyridinecarbaldehydes with malononitrile proceeds efficiently in a water-ethanol mixture at room temperature to yield electron-deficient alkenes with high E-selectivity. bas.bg Some studies have even reported solvent-free Knoevenagel condensations at room temperature. researchgate.netacs.org
However, the efficacy of truly "catalyst-free" reactions in water has been a subject of debate, with some research suggesting that the reaction conditions themselves may induce catalysis. rsc.org
A wide array of catalysts have been developed to improve the efficiency and selectivity of the Knoevenagel condensation. These include:
Basic Catalysts: Weak inorganic bases such as sodium bicarbonate, sodium acetate, and potassium carbonate have been shown to effectively catalyze the reaction in aqueous media. researchgate.net
Organocatalysts: Proline and its derivatives, as well as other amines, are effective organocatalysts. nih.govnih.gov For example, an ionic liquid-supported proline catalyst has been used for the condensation of aldehydes with malononitrile, offering the advantage of catalyst recyclability. nih.gov
Heterogeneous Catalysts: Solid-supported catalysts, such as CeZrO4−δ and amine-functionalized frameworks, offer advantages in terms of easy separation and reuse. nih.govresearchgate.net Selenium-promoted zirconia has also been shown to be an effective catalyst under solvent-free conditions. jocpr.com
Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation with Malononitrile
| Catalyst System | Aldehyde/Ketone | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Catalyst-Free | Pyridinecarbaldehydes | H₂O:EtOH | Room Temp | - | High | bas.bg |
| Ionic Liquid-Supported Proline | Various Aldehydes | Acetonitrile | 80°C | 24 h | Good | nih.gov |
| Sodium Bicarbonate | Substituted Aromatic Aldehydes | Water | Room Temp | 30 min | 50-100 | researchgate.net |
| Amine-Functionalized Frameworks | Benzaldehyde (B42025) Derivatives | Ethanol | Room Temp | 5 min | High | nih.gov |
| CeZrO₄-δ | Aldehydes | - | - | - | - | researchgate.net |
| SeO₂/ZrO₂ | 4-Nitrobenzaldehyde | Solvent-Free | Room Temp | 0.75 h | High | jocpr.com |
A primary application of the Knoevenagel condensation with malononitrile is the synthesis of α,β-unsaturated nitriles. sciensage.infoarxada.com These compounds are valuable intermediates in organic synthesis. The reaction between an aldehyde or ketone and malononitrile, often catalyzed by a base, leads to the formation of a new carbon-carbon double bond, yielding a substituted alkene with two cyano groups. arxada.com The reaction of various aldehydes with malononitrile under microwave irradiation in methanol (B129727) without a catalyst has been reported to produce aromatic malononitrile derivatives in good yields. unifap.br
The Michael addition is a crucial reaction for the formation of carbon-carbon bonds, involving the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). Malononitrile, with its acidic methylene protons, serves as an excellent Michael donor.
Highly enantioselective Michael additions of malononitrile to α,β-unsaturated ketones have been achieved using organocatalysts. For example, a primary amine derived from quinidine (B1679956) can catalyze the reaction to produce adducts with excellent enantioselectivities (83–97% ee). rsc.org Similarly, rosin-derived bifunctional squaramide has been used to catalyze the asymmetric Michael addition of malononitrile to chalcones, yielding chiral γ-cyano carbonyl compounds in high yields and enantioselectivities. mdpi.com Amine-functionalized MCM-41 has also been employed as a recyclable catalyst for the Michael addition of malononitrile to α,β-unsaturated ketones at room temperature, affording high yields of cyano derivatives. sioc-journal.cnresearchgate.net
Table 2: Catalysts for Asymmetric Michael Addition of Malononitrile
| Catalyst | Michael Acceptor | Solvent | Temperature | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Quinidine-derived Primary Amine | α,β-Unsaturated Ketones | - | - | 83-97% | - | rsc.org |
| Rosin-derived Bifunctional Squaramide | Chalcones | CH₂Cl₂ | Room Temp | up to 90% | up to 99% | mdpi.com |
| Amine-functionalized MCM-41 | α,β-Unsaturated Ketones | Methanol | Room Temp | - | up to 99% | sioc-journal.cnresearchgate.net |
| Chiral Primary Amine | α-Substituted Vinyl Ketones | - | - | High | - | nih.gov |
Malononitrile and its derivatives can participate in various cycloaddition reactions to construct carbocyclic and heterocyclic frameworks.
One notable example is the [3+2] cycloaddition. The first catalytic asymmetric decarboxylative [3+2] cycloaddition of ethynylethylene carbonates with malononitrile has been developed using an organo/copper cooperative system, leading to optically active polysubstituted dihydrofurans in high yields and enantioselectivities. nih.govacs.org Another study reported the [1+2] cycloaddition reaction between 2- rsc.orgmagtech.com.cndioxolan-2-ylidene-malononitrile and chlorocarbene, which was analyzed using theoretical calculations. scholarsresearchlibrary.com
Furthermore, phenacylmalononitriles, which can be prepared from the reaction of phenacyl bromide with malononitrile, undergo cycloaddition with dialkyl but-2-ynedioates in the presence of tetrabutylammonium (B224687) bromide (TBAB) to yield highly functionalized cyclopentenes. beilstein-journals.org Spiro[3-arylcyclohexanone]oxindoles have been synthesized through a Barbas [4+2] cycloaddition of isatylidene malononitrile and α,β-unsaturated ketones using L-proline as an organocatalyst. rsc.org
The reaction of 1,5-diarylpent-2-en-4-yn-1-ones with malononitrile in the presence of lithium diisopropylamide (LDA) leads to the stereoselective formation of multisubstituted cyclohexanes. mdpi.comnih.govresearchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly efficient for building molecular complexity. Malononitrile is a prominent reagent in MCRs for the synthesis of diverse heterocyclic and carbocyclic compounds. magtech.com.cn
Imidazole has been utilized as an organocatalyst in the multicomponent reaction of malononitrile, an aldehyde, and a third component such as a naphthol, 4-hydroxycoumarin (B602359), or enolizable ketone to generate highly functionalized molecules like 2-amino-4H-chromenes and dienes. rsc.org One-step MCRs of aldehydes, thiols, and malononitrile can produce a variety of medicinally relevant scaffolds including substituted pyridines and 1,4-dihydropyridines. acs.org For instance, refluxing a solution of an aldehyde, malononitrile, and a thiol in ethanol with triethylamine (B128534) as a base can lead to the precipitation of pyridines upon cooling. acs.org
Another example is the one-pot multicomponent reaction of chalcones, malononitrile, and dimethylformamide (DMF) in the presence of sodium hydroxide, which efficiently synthesizes γ-ketoamides. nih.gov Additionally, the regioselective synthesis of pyrano[2,3-c]pyridine derivatives has been achieved through a microwave-assisted multicomponent reaction of aromatic aldehydes, malononitrile or ethyl cyanoacetate, and 3-hydroxypicolinic acid using a DMAP catalyst. thescipub.com
Multicomponent Reactions (MCRs) Incorporating Malononitrile Scaffolds
Catalytic Approaches in Malononitrile Synthesis and Transformation
Catalysis is central to the modern application of malononitrile chemistry, enabling reactions to proceed with higher efficiency, selectivity, and sustainability. Approaches span homogeneous, heterogeneous, and organo/biocatalysis, each offering distinct advantages.
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of their active sites.
Palladium Complexes : Soluble palladium complexes are effective for catalyzing the cross-coupling reaction between aryl halides and malononitrile to produce arylmalononitriles. rsc.org
Metal-Organic Catalysis : While many Metal-Organic Frameworks (MOFs) are used as heterogeneous catalysts, the catalytic activity of their constituent metal ions can be studied in homogeneous systems. For example, in the cyanosilylation of ketones, using the individual metal salts (Y(NO₃)₃, Tb(NO₃)₃) that form a Y/Tb-MOF confirmed that both the yttrium and terbium ions can act as homogeneous Lewis acid catalysts for the reaction. acs.org Such studies help to identify the true active sites in their heterogeneous counterparts. acs.org
Heterogeneous catalysts exist in a different phase from the reactants, which facilitates their separation and reuse, aligning with the principles of green chemistry. researchgate.netdoi.org Malononitrile-based reactions frequently employ this catalytic paradigm.
Nanocatalysts : Nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. researchgate.net
TiO₂-CNTs : Titanium dioxide nanoparticles immobilized on carbon nanotubes have been used as a reusable catalyst for the three-component synthesis of chromeno[b]pyridine derivatives from 4-aminocoumarin, aldehydes, and malononitrile in water. nih.gov
Magnetic Nanoparticles : Catalysts such as SnFe₂O₄ nanoparticles and Zr@IL-Fe₃O₄ have been used for the synthesis of arylbenzimidazoles and pyran derivatives, respectively. doi.orgnih.gov Their magnetic nature allows for simple recovery from the reaction mixture using an external magnet. nih.gov
Supported Catalysts : Immobilizing a catalytically active species on a solid support can prevent agglomeration, improve stability, and aid in recovery. orgchemres.org
ZnO@zeolite-Y : ZnO nanoparticles loaded onto Zeolite-Y serve as a highly active and reusable catalyst for the solvent-free, one-pot synthesis of 2-amino-4H-chromenes from aldehydes, 2-naphthol, and malononitrile. orgchemres.org
Polyacrylonitrile Fiber (PANF) : PANF has been developed as a support for various catalysts used in multicomponent reactions involving malononitrile, providing a robust and recyclable catalytic system. researchgate.net
The table below summarizes selected heterogeneous catalysts used in reactions involving malononitrile.
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| TiO₂-CNTs | Three-component synthesis of chromeno[b]pyridines | 4-aminocoumarin, aromatic aldehydes, malononitrile | Reusable, operates in water at room temperature. nih.gov |
| ZnO@zeolite-Y | Three-component synthesis of 2-amino-4H-benzochromenes | Aromatic aldehydes, 2-naphthol, malononitrile | High activity, reusable, solvent-free conditions. orgchemres.org |
| Zr@IL-Fe₃O₄ MNPs | Three-component synthesis of pyran derivatives | 4-hydroxycoumarin/dimedone, arylaldehydes, malononitrile | Magnetically recoverable, reusable, high yields, solvent-free. nih.gov |
| Mg-Al Hydrotalcite | Three-component synthesis of substituted pyridines | Aromatic aldehydes, malononitrile, thiophenol | Solid base, reusable, good yields. growingscience.com |
Organocatalysis (the use of small, metal-free organic molecules as catalysts) and biocatalysis (the use of enzymes or whole organisms) have emerged as powerful, sustainable alternatives to metal-based catalysis. nih.govmetu.edu.tr
Organocatalysis :
Knoevenagel Condensation : Imidazole has been shown to be a highly efficient and recyclable organocatalyst for the Knoevenagel condensation of various aldehydes with malononitrile in ethanol, even on a large scale. benthamdirect.com
Michael Addition : Chiral bifunctional organocatalysts, such as squaramides and thioureas, are widely used to catalyze the enantioselective Michael addition of malononitrile to electrophiles like chalcones and dienones. metu.edu.tracs.org These catalysts often feature both a Lewis basic site (to deprotonate malononitrile) and a hydrogen-bond donor site (to activate the electrophile) to achieve high stereocontrol. metu.edu.tr
Mannich Reaction : Multifunctional catalysts bearing a Lewis basic site, a hydrogen-bond donor, and sometimes a halogen-bond donor have been designed for the asymmetric Mannich reaction between malononitrile and protected imines. acs.org
Biocatalysis :
Enzymes : Lipase from Candida rugosa has been successfully used to catalyze Hantzsch-type three-component reactions involving malononitrile to produce pyran derivatives. mdpi.com
Whole Organisms : Saccharomyces cerevisiae (baker's yeast) has been employed as a biocatalyst for the one-pot synthesis of dihydropyrimidinones in Biginelli-type reactions, showcasing a green and economical approach. mdpi.com
Agro-Waste Catalysts : A novel approach uses a water extract of Nilgiri bark ash (WENBA) as a natural, inexpensive catalyst for the Knoevenagel condensation between aldehydes and malononitrile at room temperature. niscpr.res.in
Mechanistic and Theoretical Investigations of Malononitrile Reactivity
Electronic Structure and Acidity Profile of Malononitrile (B47326)
The reactivity of malononitrile (CH₂(CN)₂) is fundamentally governed by its unique electronic structure, particularly the influence of its two cyano (-CN) groups on the central methylene (B1212753) (-CH₂-) bridge. These groups are responsible for the compound's notable acidity and the stability of its corresponding carbanion.
The methylene protons of malononitrile are significantly acidic due to the powerful electron-withdrawing nature of the two adjacent cyano groups. mdpi.com This acidifying effect is a result of two primary electronic mechanisms: the inductive effect and the resonance effect. mdpi.comlibretexts.org
Inductive Effect: The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the methylene carbon through the sigma (σ) bonds. This polarization weakens the C-H bonds, making the protons easier to remove by a base. libretexts.org
Resonance Effect: Upon deprotonation, the resulting carbanion is stabilized by resonance. The negative charge on the central carbon can be delocalized across the two cyano groups, spreading the charge onto the electronegative nitrogen atoms. This delocalization is a powerful stabilizing factor. libretexts.orgarizona.edu
The combined influence of these effects makes malononitrile a much stronger carbon acid than hydrocarbons like methane (B114726), and even more acidic than related compounds with a single cyano group, such as acetonitrile (B52724). libretexts.orgarizona.edu The acidity is quantified by its pKa value, which is remarkably low for a C-H acid. libretexts.org The C-H bond dissociation enthalpy (DH₂₉₈) for malononitrile is 87 ± 2 kcal/mol, which is significantly lower than that of methane (104.9 ± 0.4 kcal/mol) and acetonitrile (93 ± 2 kcal/mol), reflecting the increased stability of the resulting dicyanomethyl radical. arizona.eduscispace.com
| Compound | pKa (in DMSO) | C-H Bond Dissociation Enthalpy (DH₂₉₈, kcal/mol) |
|---|---|---|
| Methane (CH₄) | ~56 | 104.9 ± 0.4 |
| Acetonitrile (CH₃CN) | 31.3 | 93 ± 2 |
| Malononitrile (CH₂(CN)₂) | 11.2 | 87 ± 2 |
The stability of the malononitrile carbanion, [CH(CN)₂]⁻, is the thermodynamic driving force for the molecule's acidity. libretexts.org When a proton is abstracted from the methylene group, the resulting negative charge is not localized on the central carbon atom. Instead, it is extensively delocalized through resonance into the π-systems of both cyano groups. arizona.edu
This delocalization can be represented by the following resonance structures:
[NC-CH⁻-CN] ↔ [N⁻=C=CH-CN] ↔ [NC-CH=C=N⁻]
The ability to spread the negative charge over three atoms (one carbon and two nitrogens) significantly stabilizes the anion. mdpi.com This high degree of stabilization means that the carbanion is readily formed in the presence of even a weak base, making it a common and accessible nucleophile in organic synthesis. nih.gov
Nucleophilic and Electrophilic Pathways of Malononitrile in Organic Reactions
Due to its electronic properties, malononitrile primarily reacts as a nucleophile after deprotonation. The resulting carbanion is a versatile building block for forming new carbon-carbon bonds and constructing complex molecular scaffolds, including various heterocycles. nih.govresearchgate.net
The malononitrile carbanion is a soft nucleophile that readily participates in several fundamental organic reactions, most notably Michael additions and Knoevenagel condensations. nih.gov
Michael Addition: In this reaction, the malononitrile carbanion adds to the β-carbon of α,β-unsaturated carbonyl or nitro compounds. nih.gov The mechanism involves the initial deprotonation of malononitrile by a base to form the nucleophilic carbanion. This carbanion then attacks the electrophilic β-carbon of the unsaturated system, forming a new C-C bond and an enolate intermediate, which is subsequently protonated. nih.gov Theoretical investigations of the Michael addition to chalcones catalyzed by a Cinchona alkaloid-aluminium(III) complex show a dual activation mechanism. The Al(III) center acts as a Lewis acid to activate the chalcone, while the amine part of the catalyst acts as a Lewis base to deprotonate the malononitrile. nih.gov
Knoevenagel Condensation: This reaction involves the condensation of malononitrile with an aldehyde or ketone, typically catalyzed by a base. nih.gov The mechanism begins with the formation of the malononitrile carbanion, which then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. nih.gov The resulting alkoxide intermediate subsequently undergoes dehydration to yield an α,β-unsaturated dinitrile, known as an alkylidene malononitrile. nih.govorganic-chemistry.org
The functional groups within malononitrile and its derivatives facilitate a variety of cyclization and rearrangement reactions, providing pathways to diverse heterocyclic systems. researchgate.netorganic-chemistry.orgresearchgate.net
Cyclization Reactions: Malononitrile is a key precursor for synthesizing nitrogen- and sulfur-containing heterocycles. wikipedia.org For example, the reaction of the malononitrile anion with dichloro-substituted 1,2-diaza-1,3-dienes leads to highly functionalized 6-aminopyridazine derivatives. The proposed mechanism involves an initial nucleophilic addition of the carbanion, followed by the elimination of HCl and a subsequent intramolecular cyclization. researchgate.net In another example, benzylidenemalononitrile (B1330407) derivatives can undergo cyclization in butanol, which is thought to proceed through a nih.govacs.org-hydrogen shift to form a dipolar intermediate that subsequently cyclizes to yield an isoindolo[2,1-a]quinoline. researchgate.net
Rearrangement Reactions: Under certain conditions, derivatives of malononitrile can undergo unexpected rearrangements. For instance, the product formed from the reductive alkylation of malononitrile with 2-quinolinecarboxaldehyde (B31650) was found to rearrange upon purification into a novel indolizine (B1195054) structure, a transformation confirmed by single-crystal X-ray analysis. organic-chemistry.org
Reaction Kinetics and Thermodynamic Analyses of Malononitrile Transformations
Quantitative studies of the kinetics and thermodynamics of malononitrile reactions provide deeper insight into its reactivity and the stability of the intermediates involved.
Thermodynamic analysis confirms the influence of the cyano groups on the C-H bond strength. The bond dissociation enthalpy (DH₂₉₈) of malononitrile is 87 ± 2 kcal/mol, which is considerably lower than that of methane and acetonitrile. arizona.eduscispace.com This lower value indicates that less energy is required to break the C-H bond homolytically, reflecting the stability of the dicyanomethyl radical due to resonance stabilization from the two cyano groups. arizona.edu
Kinetic studies have been performed on various transformations. For the Michael addition of malononitrile to chalcones catalyzed by a specific Cinchona alkaloid-aluminium(III) complex, density functional theory (DFT) calculations have elucidated the reaction pathway. nih.gov The mechanism is stepwise, involving C-C bond formation followed by a proton transfer. The proton transfer from the catalyst to the substrate was identified as the rate-determining step, with a calculated energy barrier of 12.4 kcal/mol. nih.gov
The thermal polymerization of aminomalononitrile (B1212270), a formal trimer of HCN and a close derivative of malononitrile, has also been studied kinetically using differential scanning calorimetry. mdpi.com The results show that the polymerization follows an autocatalytic mechanism, described by the kinetic model dα/dt = k αᵐ (1 − α)ⁿ. The apparent activation energy was found to vary with the extent of the reaction, suggesting a transition from a kinetically controlled to a diffusion-controlled regime as the polymerization progresses. mdpi.com
| Reaction Type | Kinetic/Thermodynamic Parameter | Value | Significance |
|---|---|---|---|
| C-H Bond Homolysis | Bond Dissociation Enthalpy (DH₂₉₈) | 87 ± 2 kcal/mol | Indicates a weakened C-H bond due to radical stabilization. |
| Asymmetric Michael Addition | Calculated Energy Barrier (Rate-Determining Step) | 12.4 kcal/mol | Quantifies the activation energy for a key C-C bond-forming reaction. |
| Aminomalononitrile Polymerization | Kinetic Model | Autocatalytic | Describes a reaction where a product acts as a catalyst. |
Computational Chemistry and Quantum Mechanical Studies on Malononitrile
Density Functional Theory (DFT) has become an indispensable tool for investigating the reactivity of malononitrile at the molecular level. researchgate.net DFT calculations allow for the elucidation of complex reaction mechanisms and the analysis of electronic properties that govern reactivity. researchgate.netresearchgate.net By modeling the electron density of the system, DFT can accurately predict molecular geometries, charge distributions, and spectroscopic properties. nih.gov
In the context of reaction mechanisms, DFT is used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. researchgate.net For example, in the Knoevenagel condensation, DFT calculations can model the initial deprotonation of malononitrile by a basic catalyst, the subsequent nucleophilic attack on the aldehyde's carbonyl carbon, and the final dehydration step. nih.govresearchgate.net These calculations help verify proposed mechanisms by comparing the computed energy barriers with experimentally determined activation energies.
DFT is also applied to understand the electronic properties of malononitrile. The presence of two electron-withdrawing cyano (-CN) groups significantly influences the molecule's electronic structure. DFT calculations can quantify this effect by computing properties such as:
Molecular Electrostatic Potential (MEP): This maps the charge distribution, highlighting the acidic nature of the methylene protons and the nucleophilic character of the nitrogen atoms.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The low-lying LUMO of malononitrile and its derivatives makes them good electrophiles, susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and electronic transitions. researchgate.net
Studies on malononitrile derivatives have used DFT to evaluate non-covalent interactions, such as hydrogen bonds, which are critical for understanding crystal packing and intermolecular interactions in solution. mdpi.com
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. nih.govnih.gov While malononitrile itself is a small, relatively rigid molecule, MD simulations are invaluable for studying its behavior in solution, in complex mixtures, or when it is part of a larger molecular system. mdpi.com
MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, where the forces are calculated using a force field or quantum mechanical methods (in the case of ab initio MD). nih.gov This allows for the exploration of the conformational landscape of molecules and the statistical sampling of different states. biorxiv.org
Key applications of MD simulations in the study of malononitrile and its derivatives include:
Solvation Analysis: MD can simulate how solvent molecules (e.g., water) arrange around malononitrile, revealing details about hydrogen bonding and other intermolecular forces that influence reactivity.
Conformational Preferences: For larger derivatives of malononitrile, MD simulations can identify the most stable conformations and the energy barriers between them. nih.gov This is crucial for understanding how molecular shape affects interaction with biological targets or catalysts.
Complex Formation: MD is used to study the formation and stability of complexes, such as host-guest systems involving malononitrile derivatives and cyclodextrins or the interaction of a malononitrile-based ligand with a protein's active site. mdpi.com The simulations reveal the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.gov
Analyses of MD trajectories, such as Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radial Distribution Functions (RDF), provide quantitative measures of structural stability, atomic flexibility, and local ordering, respectively. researchgate.net
The exploration of transition states (TS) and their corresponding energy landscapes is a cornerstone of computational reaction chemistry, providing a theoretical framework for understanding reaction rates and mechanisms. britannica.com A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on the minimum energy pathway between reactants and products. fiveable.me It is an unstable, transient species often referred to as the activated complex. wikipedia.orgbritannica.com
Computational methods, particularly DFT, are employed to locate these saddle points on the potential energy surface. Finding a transition state involves optimizing a molecular geometry such that it is a minimum in all degrees of freedom except for one, which corresponds to the reaction coordinate. fiveable.me This is confirmed by a vibrational frequency analysis, where a true transition state has exactly one imaginary frequency, representing the motion along the reaction coordinate that leads from reactants to products.
By calculating the energies of the reactants, transition state, and products, a reaction's energy profile can be constructed. This profile provides key energetic information:
Activation Energy (Ea): The energy difference between the reactants and the transition state, which is the theoretical counterpart to the experimentally measured activation energy. fiveable.me
Reaction Energy (ΔE): The energy difference between the products and the reactants, indicating whether the reaction is exothermic (ΔE < 0) or endothermic (ΔE > 0).
For reactions involving malononitrile, these calculations can distinguish between competing mechanistic pathways. For example, in a multi-step synthesis, computational exploration of the energy landscape can reveal the rate-determining step—the one with the highest activation energy—and identify any stable intermediates that might be experimentally observable.
Natural Bond Orbital (NBO) analysis is a computational technique used to interpret a quantum mechanical wavefunction in terms of the familiar, localized bonding concepts of Lewis structures. wikipedia.org It provides a detailed picture of the charge distribution and the specific orbital-orbital interactions that contribute to bonding and molecular stability. rsc.org
NBO analysis transforms the complex, delocalized molecular orbitals obtained from a calculation into a set of localized orbitals representing core electrons, lone pairs, and bonds (NBOs). wikipedia.org This allows for a quantitative assessment of electron delocalization through second-order perturbation theory. This analysis calculates the stabilization energy (E⁽²⁾) associated with "donor-acceptor" interactions, where electrons from an occupied "donor" NBO (like a bond or a lone pair) are delocalized into an unoccupied "acceptor" NBO (typically an antibonding orbital). researchgate.net
For malononitrile, NBO analysis is particularly insightful for understanding its unique reactivity:
Acidity of Methylene Protons: The strong electron-withdrawing nature of the two cyano groups is explained by powerful hyperconjugation effects. NBO analysis reveals significant delocalization of electron density from the C-H bonding orbitals (σ_CH) into the antibonding pi orbitals of the cyano groups (π*_CN). This interaction weakens the C-H bonds and stabilizes the resulting carbanion upon deprotonation, explaining the high acidity of malononitrile.
Electronic Structure: NBO provides "natural charges" on each atom, which are generally considered more robust than other methods like Mulliken population analysis. arizona.edu These charges confirm the significant polarization within the molecule.
Resonance and Delocalization: NBO analysis can quantify the delocalization of the nitrogen lone pairs and the pi-systems of the cyano groups, providing insight into the electronic communication within the molecule that influences its spectroscopic properties and reactivity. researchgate.net
| Donor NBO | Acceptor NBO | Interaction Type | Consequence for Malononitrile |
|---|---|---|---|
| σ (C-H) | π* (C≡N) | Hyperconjugation | Increased acidity of methylene protons |
| n (N) | σ* (C-C) | Hyperconjugation | Stabilization of the cyano group |
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation of Malononitrile Adducts
The elucidation of reaction mechanisms and the definitive characterization of products derived from malononitrile rely heavily on a suite of advanced spectroscopic and analytical methods. These techniques provide detailed insights into molecular structure, bonding, and dynamics, which are essential for understanding the intricate reactivity of malononitrile and its adducts. By employing methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, researchers can piece together reaction pathways, identify transient intermediates, and confirm the three-dimensional structure of final products with high precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
In the study of Knoevenagel condensation products, such as benzylidenemalononitrile derivatives, ¹H NMR is used to identify key protons. For instance, the vinylic proton in 4-hexyloxybenzylidenemalononitrile appears as a singlet signal at δ 7.66 ppm. nih.gov Aromatic protons typically appear as doublet signals, with their coupling constants providing information about their relative positions on the benzene (B151609) ring. nih.gov The presence and structure of alkyl chains or other substituents are also readily confirmed by their characteristic chemical shifts and splitting patterns. nih.govrsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. It is particularly useful for identifying quaternary carbons and the carbon atoms of the nitrile groups (C≡N), which typically appear in the δ 113-115 ppm region for benzylidenemalononitrile derivatives. rsc.org The carbon of the C=C double bond formed during condensation can also be unambiguously assigned. rsc.org Researchers use these combined spectral data to confirm the successful synthesis and purification of target molecules. researchgate.netnih.gov The integration of NMR signals can also be used to determine the conversion percentage and yield of reactions involving malononitrile. rsc.org
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| 2-(4-methylbenzylidene)malononitrile (B52347) | 8.46 (s, 1H), 7.86 (d, J = 8.2 Hz, 2H), 7.43 (d, J = 8.1 Hz, 2H), 2.41 (s, 3H) rsc.org | 161.95, 146.37, 131.39, 130.84, 129.44, 115.09, 114.12, 80.58, 22.16 rsc.org |
| 2-(4-ethylbenzylidene)malononitrile | 8.48 (s, 1H), 7.89 (d, J = 8.3 Hz, 2H), 7.47 (d, J = 8.3 Hz, 2H), 2.70 (q, J = 7.6 Hz, 2H), 1.21 (t, J = 7.6 Hz, 3H) rsc.org | 161.99, 152.29, 131.52, 129.69, 115.09, 114.13, 80.66, 29.12, 15.61 rsc.org |
| 2-(4-chlorobenzylidene)malononitrile | 8.57 (s, 1H), 7.97 (d, J = 8.6 Hz, 2H), 7.73 (d, J = 8.6 Hz, 2H) rsc.org | 160.79, 139.76, 132.83, 130.76, 130.41, 114.74, 113.69, 82.91 rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups within malononitrile adducts and monitoring reaction progress. The nitrile group (C≡N) of malononitrile has a strong and characteristic absorption band in the IR spectrum, which makes it an excellent probe for studying chemical transformations.
In the IR spectrum of 2-(ethoxymethylene)malononitrile, a strong band is observed at 2228 cm⁻¹, which is assigned to the C≡N stretching vibration. mdpi.com The formation of this adduct also gives rise to other characteristic bands, such as the C=C stretching vibration at 1611 cm⁻¹. mdpi.com Analysis of the IR spectra before and after a reaction, such as a Knoevenagel condensation, can confirm the consumption of reactants and the formation of the desired product. For example, the disappearance of the aldehyde C=O stretch and the appearance of the C=C stretch of the benzylidenemalononitrile product provide clear evidence of the reaction's progression. researchgate.net
Raman spectroscopy offers complementary information. For malononitrile itself, the symmetric in-plane bending of the two CCN groups gives rise to a vibrational state that can be studied by rotational spectroscopy. aanda.org In adducts, Raman spectra can help identify new structural arrangements. Studies on adducts formed between acetonitrile (a related nitrile) and formamide (B127407) have shown that new bands can appear in the Raman spectrum, corresponding to the C≡N stretching mode of the newly formed complex. researchgate.net This approach allows for the quantitative measurement and characterization of adducts in solution. researchgate.net
| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| 2-(ethoxymethylene)malononitrile | Nitrile (C≡N) | Stretching | 2228 | mdpi.com |
| Alkene (C=C) | Stretching | 1611 | mdpi.com |
Mass Spectrometry Techniques for Reaction Intermediate Identification
Mass spectrometry (MS) is a uniquely powerful technique for detecting and characterizing reaction intermediates, even those that are highly reactive and present at very low concentrations. rsc.orgnih.gov Techniques like electrospray ionization (ESI-MS) allow for the gentle transfer of ions from a reaction mixture in solution to the gas phase for mass analysis, making it ideal for studying reaction mechanisms in real-time. nih.gov
The study of complex organic transformations, such as multicomponent reactions involving malononitrile, often proceeds through a cascade of intermediate steps. nih.gov For example, in the synthesis of imidazopyrimidine derivatives, an arylidene malononitrile intermediate is proposed to form first. nih.gov This intermediate is then subjected to a Michael addition by another reactant. nih.gov ESI-MS can be employed to directly detect such proposed intermediates by identifying their corresponding molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺). This provides direct experimental evidence for the proposed reaction pathway, moving beyond speculation based solely on the final product structure. researchgate.net
Advanced MS methods can capture fleeting intermediates with very short lifetimes. For instance, desorption electrospray ionization (DESI) MS has been used to detect electrochemical intermediates with lifetimes on the order of milliseconds. stanford.edu By coupling reaction systems directly to the mass spectrometer, researchers can monitor the appearance and disappearance of intermediates, providing a dynamic view of the reaction mechanism and helping to identify rate-determining steps and key reactive species. rsc.orgresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure of molecules in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. nih.gov This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For malononitrile adducts, a single-crystal X-ray diffraction study is the definitive method for confirming the molecular connectivity and stereochemistry. researchgate.net
Crystallographic studies on malononitrile derivatives have revealed detailed structural features. For example, the analysis of 2-(4-methylbenzylidene)malononitrile shows the molecule to be nearly planar. researchgate.net The crystal structure of 2-(ethoxymethylene)malononitrile reveals how molecules are linked into infinite chains via C-H···N≡C non-covalent interactions in the solid state. mdpi.com
Furthermore, X-ray crystallography is crucial for studying polymorphism, where a compound can exist in multiple crystalline forms. A study of 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM) identified two distinct crystal forms, one orthorhombic and one monoclinic. mdpi.com The detailed structural analysis revealed differences in intermolecular interactions, such as hydrogen bonding and π–π stacking, which in turn influence the material's physical properties like density and fluorescence. mdpi.com This level of detail is essential for materials science applications where solid-state packing dictates function. nih.gov
| Compound | 2-(4-methylbenzylidene)malononitrile | 2-(4-(diphenylamino)benzylidene)malononitrile (Form A-1) |
|---|---|---|
| Formula | C₁₁H₈N₂ researchgate.net | C₂₂H₁₇N₃ mdpi.com |
| Crystal System | Triclinic researchgate.net | Orthorhombic mdpi.com |
| Space Group | P-1 researchgate.net | P2₁2₁2₁ mdpi.com |
| a (Å) | 7.0043 (5) researchgate.net | 6.0151 (3) mdpi.com |
| b (Å) | 7.5270 (5) researchgate.net | 16.5330 (9) mdpi.com |
| c (Å) | 9.5396 (6) researchgate.net | 17.1584 (9) mdpi.com |
| α (°) | 106.757 (4) researchgate.net | 90 mdpi.com |
| β (°) | 96.592 (4) researchgate.net | 90 mdpi.com |
| γ (°) | 105.204 (4) researchgate.net | 90 mdpi.com |
| Volume (ų) | 454.75 (5) researchgate.net | 1705.82 (15) mdpi.com |
| Z | 2 researchgate.net | 4 mdpi.com |
Applications of Malononitrile in Diversified Chemical Disciplines
Malononitrile (B47326) as a Strategic Synthon in Heterocyclic Chemistry
The unique electronic and structural features of malononitrile make it an exceptionally useful building block in heterocyclic synthesis. magtech.com.cnresearchgate.net Its ability to participate in a variety of reactions, including condensations, cycloadditions, and multicomponent reactions, allows for the efficient construction of a wide range of nitrogen-, oxygen-, and sulfur-containing ring systems. arxada.comnih.gov
Synthesis of Pyridine (B92270) and Bipyridine Derivatives
Malononitrile is a key reagent in several synthetic routes to pyridine derivatives. One common approach involves the condensation of an aldehyde, malononitrile, and a compound containing an active methylene (B1212753) group, often in the presence of a base. researchgate.net For instance, a one-pot, three-component reaction of aromatic or heteroaromatic aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile under microwave irradiation provides a rapid and efficient synthesis of highly functionalized N-alkylated pyridines. mdpi.com This tandem process is believed to proceed through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization. mdpi.com
Furthermore, malononitrile and its derivatives are instrumental in the synthesis of bipyridine structures. The reaction conditions can often be tuned to favor the formation of either pyridine or benzene (B151609) derivatives, showcasing the versatility of malononitrile dimer as a precursor. nih.gov Diversity-oriented synthesis approaches have also utilized 2-(pyridin-3-ylmethylene)malononitrile as a common intermediate to generate various pyridine and bipyridine carbonitrile derivatives. sciforum.net
Table 1: Examples of Pyridine and Bipyridine Derivatives Synthesized Using Malononitrile
| Starting Materials | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Aromatic/Heteroaromatic aldehydes, N-alkyl-2-cyanoacetamides, Malononitrile | K₂CO₃, EtOH, Microwave | 6-Amino-1-alkyl-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitriles | mdpi.com |
| Malononitrile dimer, Enaminones/Arylidenemalononitrile | Varied conditions | Dicyanomethylene pyridines or Substituted benzonitriles | nih.gov |
| 2-(Pyridin-3-ylmethylene)malononitrile | Diversity-oriented synthesis | Pyridine/Bipyridine carbonitriles | sciforum.net |
Synthesis of Pyrimidine (B1678525) and Fused Pyrimidine Systems
The synthesis of pyrimidine and its fused ring systems frequently employs malononitrile as a key building block. A one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can yield pyrimidine derivatives. growingscience.com Similarly, the reaction of 2-(4-methoxybenzylidene)malononitrile with s-benzylthiuronium chloride in the presence of a base leads to the formation of a functionalized pyrimidine. eurjchem.com This product can then be further elaborated to create a variety of fused pyrimidine systems, such as triazolopyrimidines. eurjchem.com
Multicomponent reactions are a powerful tool in this context. For example, the reaction of malononitrile, an aldehyde, and guanidine (B92328) can produce pyrimidine-5-carbonitrile derivatives. ekb.eg Fused pyrimidine systems like triazolo[4,3-a]pyrimidines can be synthesized through a one-pot reaction of 3-amino-1,2,4-triazole, aromatic aldehydes, and malononitrile. nih.gov
Table 2: Synthesis of Pyrimidine and Fused Pyrimidine Derivatives Using Malononitrile
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehyde, Malononitrile, Benzamidine hydrochloride | Magnetic nano Fe₃O₄ particles, Solvent-free | Pyrimidine derivatives | growingscience.com |
| 2-(4-Methoxybenzylidene)malononitrile, s-Benzylthiuronium chloride | Ethanolic sodium hydroxide | 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | eurjchem.com |
| Malononitrile, Guanidine, p-Cl-benzaldehyde | Sodium acetate | Pyrimidine-5-carbonitrile derivative | ekb.eg |
Synthesis of Pyrrole (B145914) and Thiophene (B33073) Derivatives
Malononitrile is a versatile precursor for the synthesis of both pyrrole and thiophene derivatives. The Gewald reaction, a classic method for thiophene synthesis, involves the condensation of an aldehyde or ketone, malononitrile, and elemental sulfur in the presence of a base. arxada.comnih.gov A derivative of malononitrile, 2-phenyl-1,1,3-tricyano-3-bromopropene, can react with sodium hydrogen sulfide (B99878) to yield a thiophene derivative. tandfonline.com
For the synthesis of pyrroles, malononitrile can be reacted with α-haloketones in the presence of a base. For instance, the reaction of phenacyl malononitrile derivatives with various sulfur and nitrogen nucleophiles can lead to a range of functionalized pyrroles. nih.gov Another approach involves the reaction of α-hydroxyketones with amines to form α-aminoketones in situ, which then react with malononitrile to produce 2-aminopyrroles. ekb.eg Four-component reactions involving an arylglyoxal, an aniline, a β-dicarbonyl compound, and malononitrile have also been developed for the efficient synthesis of highly substituted pyrroles. semanticscholar.org
Table 3: Synthesis of Pyrrole and Thiophene Derivatives from Malononitrile
| Heterocycle | Starting Materials | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Thiophene | Aldehyde/Ketone, Malononitrile, Elemental Sulfur | Base | Substituted Thiophenes (Gewald Reaction) | arxada.comnih.gov |
| Thiophene | 2-Phenyl-1,1,3-tricyano-3-bromopropene | Sodium hydrogen sulfide | Thiophene derivative | tandfonline.com |
| Pyrrole | Phenacyl malononitrile derivatives | 2-Mercaptoacetic acid, K₂CO₃, TBAB | 2-[(3-Cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids | nih.gov |
| Pyrrole | α-Hydroxyketones, Amines, Malononitrile | In situ formation of α-aminoketones | 2-Aminopyrroles | ekb.eg |
Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Pyridazines, Indolizines, Triazoles)
The utility of malononitrile extends to the synthesis of a variety of other nitrogen-containing heterocycles. For instance, the bromo derivative of a malononitrile adduct can react with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine to form 4H-pyridazine derivatives. tandfonline.com
Indolizine (B1195054) derivatives can be synthesized from the reaction of pyridinium (B92312) salts with dimethyl acetylenedicarboxylate (B1228247) (DMAD), where the pyridinium ylide is generated in situ, a process that can be influenced by reagents derived from malononitrile. researchgate.net
The synthesis of triazole-fused systems also benefits from malononitrile chemistry. Pyrazolo[1,5-c]triazoles can be accessed through multi-step sequences that may involve malononitrile-derived intermediates. researchgate.net Furthermore, a one-pot, three-component reaction of 3-amino-1,2,4-triazole, aromatic aldehydes, and malononitrile can be employed to synthesize dihydro- Current time information in Bangalore, IN.ontosight.aitandfonline.comtriazolo[4,3-a]-pyrimidine-6-carbonitriles. nih.gov The reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate is a common route to 1H-1,2,3-triazolo[4,5-d]pyridazines. mdpi.com
Table 4: Synthesis of Various Nitrogen-Containing Heterocycles
| Heterocycle | Key Reagents | Reaction Type | Reference |
|---|---|---|---|
| 4H-Pyridazines | 2-Phenyl-1,1,3-tricyano-3-bromopropene, Hydrazine hydrate | Cyclocondensation | tandfonline.com |
| Indolizines | Pyridinium salts, DMAD | Cycloaddition | researchgate.net |
| Triazolo[4,3-a]pyrimidines | 3-Amino-1,2,4-triazole, Aromatic aldehydes, Malononitrile | One-pot, three-component reaction | nih.gov |
Synthesis of Oxygen- and Sulfur-Containing Heterocycles (e.g., Pyrans, Thiopyranes, Chromenes)
Malononitrile is a cornerstone in the synthesis of various oxygen- and sulfur-containing heterocycles, particularly through multicomponent reactions. The synthesis of 2-amino-4H-pyrans is a classic example, typically achieved through a one-pot reaction of an aldehyde, malononitrile, and a β-dicarbonyl compound like ethyl acetoacetate (B1235776) or dimedone. dergipark.org.trgrowingscience.com This reaction can be catalyzed by various catalysts, including L-proline and nano tin dioxide. dergipark.org.trsemnan.ac.ir
Similarly, 4H-chromene derivatives can be synthesized by reacting aldehydes, malononitrile, and 4-hydroxycoumarin (B602359) or dimedone. dergipark.org.trsemnan.ac.iroiccpress.com These reactions often proceed via an initial Knoevenagel condensation, followed by a Michael addition and subsequent heterocyclization. oiccpress.com
The synthesis of 4H-thiopyran derivatives can be achieved through the triple condensation of an aldehyde, malononitrile, and cyanothioacetamide. researchgate.net A bromo-functionalized malononitrile adduct has also been shown to react with ethyl thioglycollate to produce a 4H-thiopyran derivative. tandfonline.com
Table 5: Synthesis of Oxygen- and Sulfur-Containing Heterocycles
| Heterocycle | Key Reagents | Catalyst/Conditions | Reference |
|---|---|---|---|
| 2-Amino-4H-pyrans | Aldehyde, Malononitrile, Ethyl acetoacetate/Dimedone | L-proline, Ethanol (B145695), Reflux | dergipark.org.tr |
| 4H-Chromenes | Aldehyde, Malononitrile, 4-Hydroxycoumarin/Dimedone | Nano SnO₂, Room temperature | semnan.ac.ir |
| 4H-Thiopyrans | Propionaldehyde, Malononitrile, Cyanothioacetamide | Triple condensation | researchgate.net |
Malononitrile in the Construction of Carbocyclic Frameworks
Beyond its extensive use in heterocyclic synthesis, malononitrile and its derivatives are valuable building blocks for the construction of carbocyclic frameworks. nih.gov The activated nature of malononitrile allows it to participate in various cycloaddition and domino reactions to form substituted carbocycles.
One notable application is in the synthesis of functionalized carbocyclic enaminonitriles through a Lewis acid-catalyzed domino-ring-opening-cyclization (DROC) of donor-acceptor cyclopropanes with malononitrile anions. rsc.org This reaction involves a C-C bond cleavage and the simultaneous formation of two new C-C bonds in a domino fashion.
Furthermore, allylidenemalononitriles can act as C4-building blocks in palladium-catalyzed decarboxylative cycloaddition reactions with vinyl methylene cyclic carbonates, which serve as C5-dipoles. acs.org This method provides a kinetically controllable route to challenging nine-membered carbocycles. Malononitrile has also been utilized in silver-catalyzed additions to 1,3-enynes to form substituted cyclopentanes. nih.gov Spirocarbocyclic compounds can also be synthesized using isatylidene malononitrile derivatives as precursors. researchgate.net
Table 6: Examples of Carbocyclic Frameworks Synthesized Using Malononitrile
| Carbocycle Type | Key Reagents | Catalyst/Conditions | Reference |
|---|---|---|---|
| Functionalized carbocyclic enaminonitriles | Donor-acceptor cyclopropanes, Malononitrile | Yb(OTf)₃ | rsc.org |
| Nine-membered carbocycles | Vinyl methylene cyclic carbonates, Allylidenemalononitriles | Pd(PPh₃)₄ | acs.org |
| Substituted cyclopentanes | 1,3-Enynes, Malononitrile | Silver catalyst, Base | nih.gov |
Malononitrile in Functionalization and Derivatization of Complex Organic Molecules
Malononitrile is a cornerstone reagent for the functionalization and derivatization of complex organic structures. It is a key synthon for producing alkylidenemalononitriles, which are valuable intermediates in organic synthesis. researchgate.net The inherent reactivity of malononitrile allows it to readily participate in Michael addition reactions with activated olefins, a fundamental strategy for forging new carbon-carbon bonds and assembling intricate molecular architectures. informahealthcare.com
A notable application is the three-component reaction involving acetophenone (B1666503) derivatives, various aromatic aldehydes, and malononitrile, which efficiently yields 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. informahealthcare.com Furthermore, malononitrile is a staple in multicomponent reactions (MCRs), which are prized for their efficiency in constructing complex molecules in a single step. frontiersin.org Through MCRs, malononitrile has been utilized to synthesize diverse heterocyclic compounds, including functionalized N-amino-3-cyano-2-pyridones and 2-amino-4H-pyrans. frontiersin.org Its utility extends to the synthesis of diarylmethanes, diarylmalononitriles, and more complex heterocyclic systems like (4-aryl-3-cyano-6-oxopiperidin-2-ylidene)malononitriles. acs.org
Table 1: Examples of Malononitrile in the Synthesis of Complex Molecules
| Product Class | Reaction Type | Reactants | Reference |
|---|---|---|---|
| 2-(3-oxo-1,3-diarylpropyl)malononitrile | Three-component reaction | Acetophenone derivatives, Aromatic aldehydes, Malononitrile | informahealthcare.com |
| Functionalized N-amino-3-cyano-2-pyridone | Multicomponent reaction | Aldehydes, Cyanoacetohydrazide, Malononitrile | frontiersin.org |
| 2-amino-4H-pyrans | Multicomponent reaction | Aldehyde, Malononitrile, Ethyl acetoacetate | frontiersin.org |
Malononitrile in the Development of New Catalytic Systems
The unique chemical properties of malononitrile have also been harnessed in the development of innovative catalytic systems. It serves as an inexpensive and less toxic "nonmetallic" cyanide source in a palladium-catalyzed cyanation of aryl bromides. This process is mediated by copper, which facilitates the cleavage of the carbon-nitrile bond in malononitrile. thieme-connect.com
In another advancement, a phosphoramidite-platinum complex has been shown to catalyze an allylic C–H alkylation reaction, with malononitrile acting as the alkylating agent. chinesechemsoc.org The field of nickel catalysis has also benefited from malononitrile, where it enables the reductive hydrocyanation of alkynes when used in conjunction with a formaldehyde (B43269) additive. acs.org Malononitrile is a classic reactant in the Knoevenagel condensation, and studies have explored the necessity of catalysts for this specific reaction. researchgate.net Additionally, research into visible-light-driven catalytic alkylation of reactive alkyl nitriles has employed malononitrile as a key substrate, using an amine as a hydrogen atom transfer catalyst. acs.org In the realm of multicomponent reactions, malononitrile is used with catalysts like calcium oxide nanoparticles for the synthesis of aryl-substituted pyridines. frontiersin.org
Table 2: Malononitrile's Role in Catalytic System Development
| Catalytic System | Role of Malononitrile | Other Key Components | Application | Reference |
|---|---|---|---|---|
| Palladium/Copper | Cyanide Source | Aryl Bromides, 1,10-phenanthroline | Cyanation of Aryl Bromides | thieme-connect.com |
| Platinum/Phosphoramidite | Alkylating Reagent | α-Alkenes, Thymoquinone | Allylic C–H Alkylation | chinesechemsoc.org |
| Nickel | Reactant/Precursor | Alkynes, Formaldehyde | Reductive Alkyne Hydrocyanation | acs.org |
Malononitrile in Advanced Materials Science and Engineering
Malononitrile is a pivotal reagent in the synthesis of a variety of advanced materials, including organic semiconductors and solvatochromic dyes, underscoring its importance in materials science. researchgate.net
Malononitrile is a versatile precursor for the synthesis of specialized monomers. It is utilized in the creation of monomers for polar polynorbornenes, which are sought after for their dielectric properties. researchgate.net The compound is also central to Michael addition polymerization, a method used to produce cyano-rich polyesters with programmable thermal and mechanical properties. researchgate.net A derivative, aminomalononitrile (B1212270) (AMN), which is a formal trimer of hydrogen cyanide, can undergo thermally stimulated bulk polymerization. nih.gov Furthermore, malononitrile is used in the Knoevenagel condensation with 2,5-diformylfuran (DFF) to produce furilydenepropanenitrile derivatives, which serve as useful monomers derived from biomass. rsc.org
The electron-accepting nature of the malononitrile moiety makes it a critical component in materials for optoelectronic applications. dntb.gov.uasciengine.comrsc.org Derivatives of malononitrile are designed as potent electron acceptors for materials with nonlinear optical properties. researchgate.net A significant application is in single-component organic solar cells (SCOSCs), which utilize double-cable conjugated polymers featuring pendent near-infrared electron acceptors based on 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (IC). nih.gov In the field of organic light-emitting diodes (OLEDs), malononitrile is a key component in the synthesis of bis-DCM type dyes, specifically 2-(2,6-bis(4-(dialkylamino)styryl)-4H-pyran-4-ylidene)malononitrile derivatives. ijcce.ac.ir Research into novel π-conjugated materials for n-type organic semiconductors often incorporates the isatylidene malononitrile group as a fundamental building block. researchgate.net
Malononitrile is a foundational reagent in the synthesis of various dyes and pigments. researchgate.net It is frequently employed to create solvatochromic dyes, which change color in response to the polarity of the solvent. researchgate.net In the textile industry, it is used as a condensing agent in the synthesis of disperse dyes, resulting in deeper colors and improved fastness properties when applied to fabrics like polyester (B1180765) and nylon. researchgate.net Merocyanine (B1260669) dyes, which are known for their large shifts in absorption spectra, have been synthesized with a malononitrile functional group acting as the electron-acceptor part of the push-pull system, and these have been crystallized as pigments. mjcce.org.mk The synthesis of new solvatochromic merocyanine dyes often involves malononitrile as a key reactant. ijcce.ac.ir A novel colorimetric method for the detection of malononitrile itself has been developed through the formation of an NBD-based CH-acidic dye. acs.org
The incorporation of malononitrile into molecular structures has led to the development of advanced photoresponsive materials. researchgate.net For instance, (E)-4-fluoro-cinnamaldehyde malononitrile ((E)-4FCM), a derivative of phenylbutadiene, exhibits negative photochromism through a [2+2] photocycloaddition in its crystalline state, leading to significant photosalient effects. rsc.org Attaching the strong electron-accepting malononitrile group to bisthienylethene derivatives has been shown to induce reversed photochromism, where the material changes from colored to colorless upon irradiation. tandfonline.comtandfonline.com This property is of great interest for applications in optical switching and data storage. acs.org
Malononitrile in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) (as linkers or precursors)
Malononitrile and its derivatives have carved out a significant niche in the advanced materials science of porous crystalline structures, specifically Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While not typically employed as a primary, structure-directing linker in the de novo synthesis of these frameworks, malononitrile serves as a crucial precursor for the post-synthetic functionalization of MOFs and acts as a key reagent in catalytic reactions facilitated by both MOFs and COFs. Its high reactivity, particularly the acidity of its methylene protons, makes it an ideal candidate for these applications.
The primary role of malononitrile in this context is in the Knoevenagel condensation reaction. This reaction is widely used for two main purposes: first, to graft new functional groups onto a pre-existing framework by reacting malononitrile with aldehyde or ketone functionalities on the organic linkers, and second, to serve as a benchmark reaction to evaluate the catalytic efficiency of newly synthesized MOFs and COFs. nih.govnih.govacs.org
Malononitrile as a Precursor for MOF Functionalization
Post-synthetic modification (PSM) is a powerful strategy for introducing desired functionalities into MOFs without altering their underlying topology. Malononitrile is an effective tool in this regard. Researchers have successfully functionalized MOF surfaces by leveraging the Knoevenagel condensation.
A notable example is the functionalization of the iron-based MOF, MIL-100(Fe). nih.gov The porous framework of MIL-100(Fe) was modified through an in-situ Knoevenagel condensation reaction between the aldehyde groups present on the framework and malononitrile. nih.gov This process effectively grafted abundant nitrile (-CN) groups onto the MOF's surface. The resulting material, MN-functionalized MIL-100(Fe), demonstrated significantly enhanced performance in specific applications, such as the selective adsorption of uranium (U(VI)) from highly alkaline solutions. nih.gov The introduced nitrile groups play a critical role in the enhanced adsorption capacity. nih.gov
Table 1: Research Findings on Malononitrile Functionalization of MOFs
| Framework | Functionalization Method | Purpose of Functionalization | Key Finding | Reference |
|---|---|---|---|---|
| MIL-100(Fe) | In-situ Knoevenagel condensation with malononitrile | Introduce abundant -CN groups for enhanced adsorption | The functionalized MOF exhibited a high uranium removal capacity of 270 mg/g at pH 10. | nih.gov |
Malononitrile in Catalytic Applications of MOFs and COFs
A major application of MOFs and COFs is in heterogeneous catalysis. The Knoevenagel condensation of various aldehydes with malononitrile is a classic carbon-carbon bond-forming reaction frequently used to test the catalytic prowess of these porous materials. researchgate.netulisboa.pt The frameworks' tunable pore sizes, high surface areas, and the presence of active sites (acidic, basic, or metallic) make them excellent candidates for catalyzing such reactions. wikipedia.org
MOF-Catalyzed Reactions:
Several studies have highlighted the efficiency of MOFs as catalysts for reactions involving malononitrile. For instance, isoreticular metal-organic framework 3 (IRMOF-3), which contains an aniline-like amino group, shows enhanced basicity and exhibits 100% selectivity in the Knoevenagel condensation. d-nb.info Other research has explored the catalytic activity of MOFs like Fe-MIL-101-NH₂, Al-MIL-101-NH₂, and CAU-1 in the condensation of benzaldehyde (B42025) with malononitrile, achieving product yields of 90-95% within 3 hours. d-nb.info Hybrid materials, such as a cobalt-based MOF and COF composite (Co-MOF/COF), have also been developed as robust, recoverable catalysts for the synthesis of benzylidenemalononitrile (B1330407) derivatives, with yields reaching up to 94%. researchgate.netresearchgate.net
Table 2: Performance of Various MOFs as Catalysts in Knoevenagel Condensation of Aldehydes with Malononitrile
| Catalyst (MOF) | Aldehyde Reactant | Reaction Time | Product Yield | Reference |
|---|---|---|---|---|
| Fe-MIL-101-NH₂ | Benzaldehyde | 3 h | 90-95% | d-nb.info |
| Al-MIL-101-NH₂ | Benzaldehyde | 3 h | 90-95% | d-nb.info |
| CAU-1 | Benzaldehyde | 3 h | 90-95% | d-nb.info |
| [Cd(L1)(NMeF)2]n (MOF 2) | Benzaldehyde | 6 h | 85% | ulisboa.pt |
| Co-MOF/COF Hybrid | Various aldehydes | 5-60 min | 62-94% | researchgate.net |
| Ca-BTC | Various aldehydes | Not Specified | Up to 99% | researchgate.net |
COF-Catalyzed Reactions:
Covalent Organic Frameworks, constructed entirely from light elements, also serve as powerful catalysts for malononitrile-based reactions. wikipedia.org Their pre-designable structures and functionalizable pores are highly advantageous. For example, a 3D COF known as LZU-301, which features pyridyl functionalities, acts as a versatile heterogeneous catalyst for the Knoevenagel condensation between aromatic aldehydes and malononitrile. mdpi.com Similarly, dual-linkage COFs (DL-COFs) with both imine and boroxine (B1236090) linkages have been designed to serve as bifunctional acid-base catalysts. These materials efficiently catalyze cascade reactions, including a final condensation step with malononitrile to produce benzylidene malononitrile in yields up to 98%. acs.orgresearchgate.net
Table 3: Performance of Various COFs as Catalysts in Knoevenagel Condensation
| Catalyst (COF) | Reactants | Key Feature | Product Yield | Reference |
|---|---|---|---|---|
| LZU-301 | Aromatic aldehydes and malononitrile | 3D framework with pyridyl groups acting as Lewis-base catalyst | High, with observed size selectivity | mdpi.comresearchgate.net |
| DL-COF-1 | Benzaldehyde dimethyl acetal (B89532) and malononitrile (cascade reaction) | Bifunctional acid-base catalyst | 98% | acs.orgresearchgate.net |
| DL-COF-2 | Benzaldehyde dimethyl acetal and malononitrile (cascade reaction) | Bifunctional acid-base catalyst | 96% | researchgate.net |
Environmental and Analytical Chemistry Perspectives of Malononitrile
Environmental Pathways and Transformation Products of Malononitrile (B47326)
Understanding the fate of malononitrile in the environment is crucial for assessing its potential impact. Its transformation is governed by both abiotic and biotic processes that determine its persistence and the nature of its degradation products. up.pt
Abiotic degradation involves non-biological processes that break down chemical compounds. For malononitrile, key abiotic pathways include hydrolysis and photolysis. up.pt
Hydrolysis is a significant abiotic degradation route for malononitrile in aqueous environments. The rate of this reaction is highly dependent on the pH of the water. nih.gov In neutral to basic conditions, hydrolysis can be a primary mechanism for its transformation. For instance, the experimentally determined half-life of malononitrile in water at 25°C and a pH of 7 is approximately 20.2 days. This half-life decreases significantly as the pH becomes more alkaline, dropping to about 3.1 days at a pH of 9. nih.gov Conversely, under acidic conditions (pH 5), the half-life is slightly longer, at around 21.4 days. nih.gov One of the primary products of malononitrile hydrolysis is malonic acid. researchgate.net
Malononitrile is also a known hydrolysis product of other compounds, such as the riot control agent o-chlorobenzylidene malononitrile (CS gas). nih.govmdpi.com In an aqueous environment, CS gas breaks down, yielding o-chlorobenzaldehyde and malononitrile. mdpi.commdpi.com
Direct photolysis, the breakdown of a chemical by absorbing light energy, may also contribute to the environmental degradation of malononitrile. Its UV absorption spectrum in an aqueous solution shows that it can absorb UV light in the environmentally relevant range of wavelengths greater than 290 nm, suggesting that direct photolysis could be an important fate process. nih.gov
Table 1: pH-Dependent Hydrolysis Half-life of Malononitrile at 25°C
| pH | Hydrolysis Half-life (Days) |
|---|---|
| 5 | 21.4 |
| 6 | 21.3 |
| 7 | 20.2 |
| 8 | 13.4 |
| 9 | 3.1 |
Source: nih.gov
Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms. carnegiescience.edu Nitriles like malononitrile can be biodegraded through enzyme-catalyzed hydrolysis, which ultimately leads to the formation of carboxylic acids and ammonia. nih.gov This suggests that biodegradation can be a significant pathway for the removal of malononitrile from the environment. nih.gov
Studies have shown the effectiveness of microorganisms in degrading malononitrile and its precursors. For example, the microalgae Chlorella sp. has been demonstrated to be highly effective at removing o-chlorobenzylidene malononitrile (CBM) and its metabolites, including malononitrile, from water. mdpi.comresearchgate.net In controlled experiments, a culture of Chlorella sp. was able to completely consume the CBM and its byproducts within 24 to 96 hours of incubation. mdpi.com This biological removal process is dependent on environmental conditions such as pH, temperature, and nutrient availability, which influence the metabolic activity of the microorganisms. mdpi.comresearchgate.net
In mammalian systems, malononitrile can be metabolized to produce highly toxic hydrogen cyanide, which disrupts cellular respiration. researchgate.net
Advanced Analytical Methodologies for Detection and Quantification of Malononitrile in Environmental Matrices
The detection and quantification of malononitrile in environmental samples like water and soil are essential for monitoring and risk assessment. bluefrogscientific.com Various advanced analytical methods have been developed for this purpose, offering high sensitivity and selectivity. mdpi.com
Spectrophotometric and colorimetric techniques are widely used for the detection of malononitrile due to their simplicity and speed. These methods often rely on a chemical reaction that produces a colored or fluorescent product, which can then be measured.
A notable method involves the use of Ellman's reagent for the spectrophotometric determination of o-chlorobenzylidene malononitrile (CS), where malononitrile is a key reactant in the coloring reaction. jcchems.com This method is suitable for analyzing various solid samples, including soil and brickwork, with a detection limit of 0.18 µg/mL. jcchems.comresearchgate.net
Fluorescent probes have also been developed for highly sensitive and selective detection. One such probe, based on a cinnamaldehyde (B126680) compound, exhibits a color change from light green to light pink in the presence of malononitrile and has a very low detection limit of 18 nM. rsc.org Another approach utilizes a Michael addition reaction-based fluorescent probe that can detect malononitrile in 100% aqueous solutions with a detection limit of 6.92 ppb and can be used for on-site detection with probe-coated test strips. nih.gov Other methods include the use of NBD-based dyes that react with malononitrile to produce a colorimetric change, enabling its detection. researchgate.net
Table 2: Examples of Spectrophotometric and Colorimetric Detection Methods for Malononitrile
| Method/Reagent | Principle | Detection Limit | Application |
|---|---|---|---|
| Ellman's Reagent | Colorimetric reaction | 0.18 µg/mL | Solid samples (soil, brickwork) jcchems.comresearchgate.net |
| Cinnamaldehyde-based fluorescent probe (DC-Mal) | Fluorescence | 18 nM | Organisms and environmental samples rsc.org |
| Michael addition-based probe (Hcy-DCV) | Fluorescence | 6.92 ppb | Aqueous solutions, on-site detection nih.gov |
Electrochemical and chromatographic methods provide high precision and are often used for confirmation and quantification of malononitrile in complex environmental matrices.
Chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS), are powerful tools for separating and identifying malononitrile. nih.govastm.org GC-MS has been successfully used to detect and identify malononitrile as a hydrolysis product of CS gas in aqueous samples. mdpi.com High-performance liquid chromatography (HPLC) is another valuable technique, often used in combination with UV or fluorescence detectors, for the analysis of malononitrile and its derivatives in various samples. mdpi.com Ion chromatography is a well-established regulatory method for analyzing inorganic anions in environmental samples and provides a robust platform for separating ionic species. unil.ch
Electrochemical methods offer an alternative for sensitive detection. These techniques measure changes in electrical properties resulting from a reaction involving the analyte. For example, an electrochemical method based on the oxidation of paracetamol in the presence of malononitrile has been developed. rhhz.net Additionally, modified electrodes, such as those decorated with gold nanodendrites and a malononitrile derivative, have been created for the sensitive electrocatalytic determination of other substances, showcasing the utility of malononitrile in sensor development. worldscientific.com
Sustainable Practices and Waste Minimization in Malononitrile Chemistry
The principles of green chemistry aim to reduce waste and minimize the environmental impact of chemical processes. justdial.com In the context of malononitrile chemistry, this involves developing more efficient syntheses and better waste management strategies.
Significant progress has been made in the green synthesis of compounds using malononitrile. For instance, ultrasound-assisted Knoevenagel condensation of isatins with malononitrile in ethanol (B145695) provides high yields (80-96%) in very short reaction times (10-15 minutes) at room temperature. researchgate.net This method reduces energy consumption and avoids the use of hazardous reagents and column chromatography. researchgate.net
Another sustainable approach involves the use of renewable and recyclable catalysts. Chitosan, derived from crustacean waste, has been used as a heterogeneous organocatalyst for the Knoevenagel condensation between furaldehydes and malononitrile under solvent-free, mechanochemical conditions. rsc.org This process is fast, selective, and the catalyst can be easily recovered and reused. rsc.org Similarly, using pyridine-2-carboxylic acid as a recyclable catalyst in a water-ethanol mixture for synthesizing 2-amino-4H-chromene-3-carbonitrile derivatives from malononitrile demonstrates high atom economy and a low E-factor, confirming its green credentials. nih.gov
Waste minimization is also a critical aspect of sustainable chemistry. researchgate.net For materials related to malononitrile, such as ethoxymethylene malononitrile, disposal instructions emphasize recycling wherever possible and handling as hazardous waste according to local, state, and federal regulations. scbt.com The focus is on a hierarchy of controls: reduction, reuse, recycling, and finally, disposal. scbt.com
Future Trajectories and Emerging Research Frontiers in Malononitrile Chemistry
Integration of Malononitrile (B47326) Chemistry with Continuous Flow and Microreactor Technologies
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering improvements in safety, efficiency, and scalability. unito.itresearchgate.net Continuous flow systems, characterized by the use of microreactors and packed-bed reactors, provide superior heat and mass transfer, which is particularly advantageous for managing the exothermic nature of many reactions involving malononitrile. unito.itmdpi.com
The Knoevenagel condensation, a cornerstone reaction of malononitrile, has been successfully adapted to continuous flow conditions. For instance, the reaction between vanillin (B372448) and malononitrile has been demonstrated in a continuous flow setup. unito.it Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity of the desired products. researchgate.net The use of immobilized catalysts within these reactors further simplifies the process by enabling easy separation and reuse of the catalyst, minimizing downstream purification efforts. researchgate.netresearchgate.net
Microreactor technology, a key component of continuous flow chemistry, offers a safe and efficient way to handle potentially hazardous intermediates. mdpi.com For example, a multi-step continuous flow synthesis of pyrazoles utilizes the in-situ generation and consumption of an intermediate azide, a process that would be significantly riskier on a large scale in a batch reactor. uniqsis.com This approach enhances safety and allows for the telescoped synthesis of complex molecules from simple precursors. The development of these technologies is paving the way for the automated, on-demand synthesis of malononitrile derivatives, a crucial step for their application in pharmaceuticals and materials science. researchgate.net
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Malononitrile Reactions
| Feature | Batch Processing | Continuous Flow & Microreactor Technology |
| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. unito.it |
| Mass Transfer | Limited by stirring efficiency. | Superior due to small channel dimensions and high surface-area-to-volume ratios. unito.it |
| Safety | Higher risk with exothermic reactions and hazardous intermediates. | Enhanced safety due to small reaction volumes and better control. mdpi.com |
| Scalability | Challenging, often requires re-optimization of conditions. | Simpler scale-up through "numbering-up" or longer operation times. unito.it |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction parameters. researchgate.net |
| Catalyst Use | Homogeneous catalysts require difficult separation. | Enables the use of immobilized catalysts for easy separation and reuse. researchgate.net |
Exploration of Malononitrile in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the design and synthesis of complex, organized structures held together by non-covalent interactions. mdpi.comnih.gov The unique electronic and hydrogen-bonding capabilities of the malononitrile group make it an attractive building block for the construction of such supramolecular assemblies.
The self-assembly of molecules is a spontaneous process that leads to the formation of ordered structures, a fundamental concept in creating functional nanomaterials. nottingham.ac.uk Malononitrile derivatives have been shown to participate in these processes. For example, certain quinolinemalononitrile compounds exhibit self-assembly in the solid state, leading to materials with enhanced red emission and the ability to function as optical waveguides. capes.gov.br The organization in these structures is often directed by a network of weak interactions, such as C-H···π bonds, where the malononitrile group can play a crucial role. capes.gov.br
The field is moving towards creating predictable and versatile catalytic systems based on self-assembled structures. mdpi.com While the direct catalytic application of self-assembled malononitrile systems is an emerging area, the principles of supramolecular catalysis—using non-covalent interactions to control reactivity and selectivity—offer a promising future direction. mdpi.com The ability to design malononitrile-containing molecules that can recognize specific substrates and self-organize into a catalytic environment could lead to novel and highly efficient reaction systems.
Development of Malononitrile-Based Sensors and Responsive Materials
The electron-withdrawing nature of the two nitrile groups on a single carbon makes the malononitrile moiety highly sensitive to its electronic environment. This property is extensively exploited in the development of chemosensors and responsive materials. These materials can detect and signal the presence of specific analytes through changes in their photophysical properties, such as color or fluorescence. rsc.org
Malononitrile derivatives form the core of many reaction-based fluorescent probes. researchgate.net These probes are designed to undergo a specific chemical reaction with an analyte, which in turn disrupts or alters the π-conjugated system of the molecule, leading to a detectable optical response. For instance, malononitrile-based sensors have been developed for the detection of hydrazine (B178648), where the nucleophilic attack of hydrazine on the sensor's double bond leads to a change in absorbance and fluorescence. rsc.org Similarly, the high reactivity of the malononitrile group towards nucleophiles like cyanide has been utilized to create sensors for this toxic anion. rsc.org
A significant area of research is the development of probes with aggregation-induced emission (AIE) properties. dntb.gov.ua Unlike conventional fluorophores that suffer from quenching in the aggregated state, AIE luminogens become highly fluorescent upon aggregation. dntb.gov.ua A quinoline-malononitrile (QM) based AIE probe has been developed for the detection of monoamine oxidase (MAO) enzymes. mdpi.com The enzymatic reaction triggers a cascade that releases a highly fluorescent AIE-active QM derivative, allowing for sensitive detection. dntb.gov.uamdpi.com Furthermore, novel trisubstituted olefins containing N-heterocycles have been synthesized and used to create test strips for the visual, naked-eye detection of malononitrile itself. mdpi.com
Table 2: Examples of Malononitrile-Based Sensors and Their Analytes
| Sensor Type | Analyte Detected | Principle of Detection | Limit of Detection (LOD) | Reference |
| Naphthol-malononitrile dye | Amines in living cells | Reaction-based fluorescence turn-on | Not specified | researchgate.net |
| Quinoline-malononitrile (QM-NH2) AIE Probe | Monoamine Oxidase A (MAO-A) | Enzymatic reaction followed by β-elimination and AIE | 5.49 µg/mL | mdpi.com |
| Quinoline-malononitrile (QM-NH2) AIE Probe | Monoamine Oxidase B (MAO-B) | Enzymatic reaction followed by β-elimination and AIE | 4.76 µg/mL | mdpi.com |
| Anthracene-based malononitrile probe | Hydrazine (N2H4) | Nucleophilic addition reaction | 1.7 ppb | rsc.org |
| Anthracene-based malononitrile probe | Cyanide (CN⁻) | Nucleophilic addition disrupting conjugation | Not specified | rsc.org |
| Trisubstituted olefin-type probe | Malononitrile | Knoevenagel-type condensation causing color change | Naked-eye detection | mdpi.com |
Application of Artificial Intelligence and Machine Learning in Predicting Malononitrile Reactivity and Designing Novel Syntheses
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by providing powerful tools for predicting reaction outcomes and designing novel synthetic pathways. researchgate.net Although still an emerging field, these computational approaches hold immense promise for accelerating research in malononitrile chemistry.
Current ML models are being trained on vast datasets of chemical reactions to predict the likelihood of a reaction's success, its yield, or its selectivity. nih.govrsc.org For instance, algorithms can analyze the intricate interplay of substrates, reagents, and catalysts to forecast the outcome of complex cross-coupling reactions. rsc.org While specific models dedicated exclusively to malononitrile are not yet prevalent, the general principles are directly applicable. An ML model could be trained on a dataset of Knoevenagel condensations involving malononitrile to predict the optimal conditions (catalyst, solvent, temperature) for a new set of reactants, thereby minimizing the need for extensive empirical screening. researchgate.net
Q & A
Q. What are the standard synthetic routes for malonitrile derivatives, and how can their purity be validated?
this compound derivatives are typically synthesized via Knoevenagel condensation or nucleophilic substitutions. For example, reacting salicylaldehyde with two equivalents of this compound under basic conditions (e.g., NaHCO₃) yields 2-aminochromene derivatives with high efficiency (91% yield) . Purity validation requires a combination of:
- Chromatography (HPLC, TLC) to assess homogeneity.
- Spectroscopic techniques : ¹H/¹³C NMR for structural confirmation, IR for functional group analysis.
- Elemental analysis to verify stoichiometry .
Table 1: Common Characterization Techniques
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Structural elucidation | Chemical shifts, coupling constants |
| IR | Functional group ID | Absorption bands (e.g., C≡N at ~2250 cm⁻¹) |
| HPLC | Purity assessment | Retention time, peak integration |
Q. How can researchers mitigate inconsistencies in this compound’s reported genotoxicity data?
Discrepancies in genotoxicity studies (e.g., aneuploidy induction in V79 cells) often arise from variations in:
- Exposure conditions : Concentration, duration, and hydrolysis products (e.g., o-chlorobenzaldehyde) .
- Cell-line specificity : Use isogenic cell lines to control genetic variability.
- Metabolite analysis : Include LC-MS to track degradation products that may contribute to toxicity .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role in near-infrared (NIR) fluorophore design?
this compound serves as an electron-withdrawing group in D-π-A-D architectures, enabling intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). For example, substituting arylamine donors modulates emission wavelengths (600–850 nm) and quantum yields (up to 35%) . Key factors:
Q. How can computational modeling optimize this compound-based protease inhibitors for Mycobacterium tuberculosis?
Rational design involves:
- Docking studies : Target the Pup-proteasome system using this compound’s nitrile groups for covalent binding.
- SAR analysis : Modify hydroxyl groups on the this compound scaffold to balance potency and solubility (e.g., compound 10a–10m series) .
- In vitro validation : Use MIC assays against Mtb H37Rv and cytotoxicity screening in HEK293 cells .
Q. What experimental strategies resolve contradictions in this compound’s reactivity under microwave-assisted synthesis?
Conflicting yields in microwave reactions (e.g., 30–45% for thiochromenopyridines) arise from:
- Energy distribution : Optimize irradiation power and time (e.g., 10 min vs. conventional heating).
- Stoichiometry : Use two equivalents of this compound to drive equilibrium toward product formation .
- Catalyst screening : Test bases (e.g., K₂CO₃) or ionic liquids to enhance reaction efficiency .
Methodological Best Practices
Q. How should researchers document this compound-based synthetic procedures for reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental section : Include detailed protocols for ≤5 compounds; others go to Supplementary Data.
- Reaction descriptors : Start with product name/structure, solvent/reagent abbreviations (e.g., DMF, EtOH).
- Yield reporting : Prioritize isolated yields over chromatographic data .
Q. What statistical frameworks are appropriate for analyzing this compound’s bioactivity data?
- Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Error analysis : Report standard deviations for triplicate experiments; use ANOVA for multi-group comparisons .
- Significance thresholds : Define p-values (e.g., p < 0.05) and avoid vague terms like "significant" without statistical backing .
Data Contradiction & Validation
Q. How to address conflicting results in this compound’s temperature-sensitive fluorescence?
Divergent data may stem from:
- Aggregation state : Control nanoparticle size via dynamic light scattering (DLS).
- Environmental factors : Measure fluorescence under inert atmospheres to exclude oxygen quenching .
Q. What validation protocols confirm this compound’s role in multi-component reactions (MCRs)?
- Kinetic studies : Use in-situ FTIR or NMR to track intermediate formation.
- Isolation of intermediates : Confirm via column chromatography and crystallography .
Ethical & Reporting Standards
Q. How to ensure ethical compliance in this compound’s toxicity studies?
- Human/animal protocols : Obtain IRB/IACUC approvals; disclose conflicts of interest .
- Data transparency : Share raw spectra/chromatograms in Supplementary Information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
